molecular formula C28H27N7O2 B2548270 1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one CAS No. 1251617-15-8

1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one

Cat. No.: B2548270
CAS No.: 1251617-15-8
M. Wt: 493.571
InChI Key: NBXVZVGWSGEWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one is a useful research compound. Its molecular formula is C28H27N7O2 and its molecular weight is 493.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

  • Synthesis and Anticancer Activity : A heterocyclic compound structurally related to the query compound showed promising in vitro anticancer activities against human bone cancer cell lines. This study provides insights into the potential of similar compounds in cancer therapy (G. Lv et al., 2019).

Antidepressant and Antianxiety Properties

  • Pharmacological Evaluation : A series of compounds including derivatives of the query compound were synthesized and evaluated for their antidepressant and antianxiety activities. This research underlines the potential of these compounds in psychiatric treatment (J. Kumar et al., 2017).

Antimicrobial Studies

  • Antimicrobial Activities : A study involving derivatives of the query compound revealed significant antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (R. Rajkumar et al., 2014).

Molecular Docking for Antiviral Activity

  • Molecular Docking Studies : The compound's derivatives have been used in molecular docking studies to explore potential antiviral activities. This suggests their applicability in the development of antiviral drugs (G. Lv et al., 2019).

Polymer Science

  • Polymer Synthesis : A study focused on the ring-opening copolymerization of related compounds with piperazine, leading to the creation of polymers with expanded π-conjugation systems. This has implications for materials science and engineering (I. Yamaguchi et al., 2008).

Crystal Structure Analysis

  • Structural Characterization : The structural aspects of similar compounds have been explored through crystallography, contributing to a better understanding of their chemical properties (Y. Miyata et al., 2004).

Anticonvulsant Activity

  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, offering potential avenues for the development of new treatments for seizure disorders (J. Obniska et al., 2006).

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-20(36)21-7-9-23(10-8-21)32-13-15-33(16-14-32)27(37)12-11-26-29-30-28-25-19-24(22-5-3-2-4-6-22)31-35(25)18-17-34(26)28/h2-10,17-18,24-25,28,30-31H,11-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQBUMTFLQKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NNC4N3C=CN5C4CC(N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.